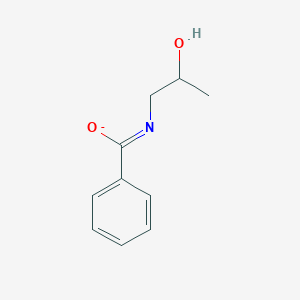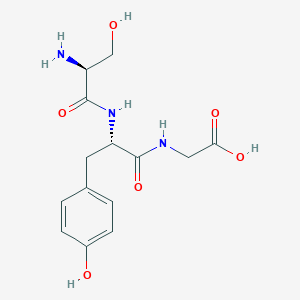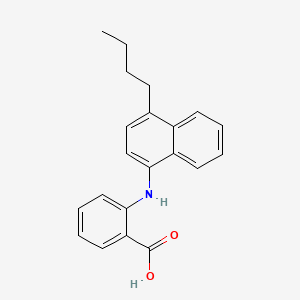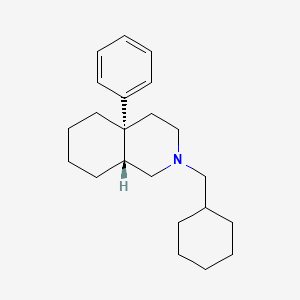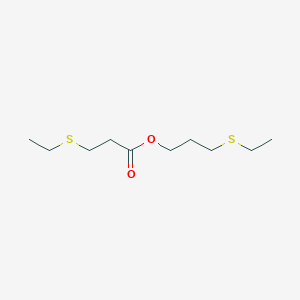
5'-Deoxycytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Deoxycytidine is a deoxyribonucleoside, a component of deoxyribonucleic acid (DNA). It is structurally similar to the ribonucleoside cytidine, but with one hydroxyl group removed from the C2’ position. This compound plays a crucial role in DNA synthesis and repair, making it an essential molecule in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Deoxycytidine typically involves the modification of cytidine. One common method includes the use of boranophosphate modifications at the α-phosphate group in 2’-deoxycytidine 5’-triphosphate (dCTP). This method involves substitutions at the C-5 position of cytosine by alkyl groups (e.g., methyl, ethyl) to enhance nuclease resistance .
Industrial Production Methods: Industrial production of 5’-Deoxycytidine can be achieved through metabolic engineering of Escherichia coli strains. This involves the deletion of specific degradation enzymes and the enhancement of biosynthetic pathways to increase the yield of deoxycytidine. For instance, the deletion of enzymes in the salvage pathway and the branching pathway, combined with the overexpression of genes related to the biosynthetic pathway, can significantly improve production yields .
Analyse Chemischer Reaktionen
Types of Reactions: 5’-Deoxycytidine undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated at the C5’ position of the deoxyribose by deoxycytidine kinase, converting it to deoxycytidine monophosphate (dCMP).
Oxidation and Reduction: It can be oxidized to form 5-hydroxymethyl-2’-deoxycytidine (5-hmdC), 5-formyl-2’-deoxycytidine (5-fodC), and 5-carboxyl-2’-deoxycytidine (5-cadC).
Common Reagents and Conditions:
Phosphorylation: Deoxycytidine kinase and ATP are commonly used for phosphorylation reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
5’-Deoxycytidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nucleoside analogs.
Biology: It plays a role in DNA synthesis and repair, making it essential for studying genetic processes.
Industry: It is used in the production of nucleoside analogs for therapeutic applications.
Wirkmechanismus
5’-Deoxycytidine exerts its effects primarily through its incorporation into DNA. Once incorporated, it can be phosphorylated to form dCMP, which is further converted to dUMP and dTMP, essential precursors for DNA synthesis . In the case of its analog, 5-aza-2’-deoxycytidine, it inhibits DNA methyltransferase, leading to DNA hypomethylation and reactivation of tumor suppressor genes .
Vergleich Mit ähnlichen Verbindungen
Cytidine: A ribonucleoside with a hydroxyl group at the C2’ position.
5-aza-2’-deoxycytidine (decitabine): An analog used in cancer therapy.
5-hydroxymethyl-2’-deoxycytidine (5-hmdC): An oxidation product involved in DNA demethylation.
Uniqueness: 5’-Deoxycytidine is unique due to its role in DNA synthesis and repair, as well as its potential to be modified into various analogs with therapeutic applications. Its ability to be phosphorylated and converted into essential DNA precursors highlights its importance in genetic and biochemical research .
Eigenschaften
CAS-Nummer |
55732-41-7 |
|---|---|
Molekularformel |
C9H13N3O4 |
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c1-4-6(13)7(14)8(16-4)12-3-2-5(10)11-9(12)15/h2-4,6-8,13-14H,1H3,(H2,10,11,15)/t4-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
HLPAJQITBMEOML-XVFCMESISA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
Kanonische SMILES |
CC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


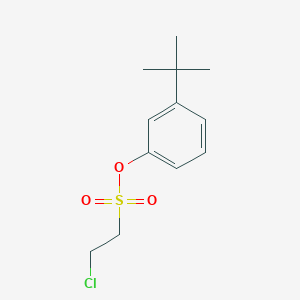
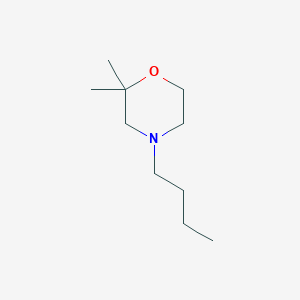
![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14647000.png)
![Pyrido[4,3-g]isoquinoline](/img/structure/B14647004.png)
